REACTION_CXSMILES
|
[NH:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])OC1=O.S([O:17][CH2:18][CH2:19][O:20][NH2:21])(O)(=O)=O>>[NH2:1][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[C:4]([NH:21][O:20][CH2:19][CH2:18][OH:17])=[O:11]
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
N1C(OC(C2=C1C=CC=C2)=O)=O
|
Name
|
2-(aminooxy)ethanol hemisulfate
|
Quantity
|
990 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)OCCON
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica gel eluting with 0 to 80% EtOAc in DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NOCCO)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 256 mg | |
YIELD: PERCENTYIELD | 66.5% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |